3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16292873
Molecular Formula: C26H23FN6O2S2
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23FN6O2S2 |
|---|---|
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | (5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H23FN6O2S2/c1-17-4-2-12-32-23(17)30-22(29-9-3-11-31-13-10-28-16-31)20(24(32)34)14-21-25(35)33(26(36)37-21)15-18-5-7-19(27)8-6-18/h2,4-8,10,12-14,16,29H,3,9,11,15H2,1H3/b21-14- |
| Standard InChI Key | KCZKZEGGVLEFEU-STZFKDTASA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5 |
Introduction
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry. This compound features a unique structural arrangement, incorporating both thiazolidinone and pyridopyrimidinone frameworks, along with various functional groups that enhance its reactivity and biological properties.
Structural Features
-
Thiazolidinone Moiety: This part of the molecule contributes to its potential biological activity, particularly in enzyme inhibition and drug development.
-
Pyridopyrimidinone Core: This core structure is known for its role in various pharmacological activities, including anticancer and antimicrobial properties.
-
Fluorobenzyl Substituent: The presence of fluorine enhances the compound's lipophilicity, which can improve its ability to cross biological membranes.
-
Imidazolylpropyl Group: This group may interact with specific biological targets, contributing to the compound's therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
-
Formation of the Thiazolidinone Ring: This involves the reaction of appropriate starting materials under controlled conditions.
-
Introduction of the Pyridopyrimidinone Core: This step often requires careful optimization of reaction conditions to ensure high yields and purity.
-
Attachment of the Imidazolylpropyl Group: This may involve nucleophilic substitution or other coupling reactions.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been studied for potential applications in:
| Application | Mechanism | Potential Impact |
|---|---|---|
| Cancer Research | Inhibition of signaling pathways promoting tumor growth | Potential anticancer agent |
| Infectious Diseases | Interaction with enzymes or receptors involved in disease progression | Potential antimicrobial or antiviral agent |
Research Findings
Detailed mechanistic studies are essential for understanding the full therapeutic potential and optimizing the use of this compound in clinical settings. Its unique structure positions it as a significant subject of interest in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
Availability and Suppliers
This compound can be sourced through reputable chemical suppliers, such as Sigma-Aldrich, which provide detailed specifications and availability for research purposes. These suppliers often cater to the needs of researchers in medicinal chemistry and related fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume